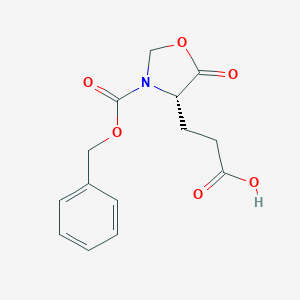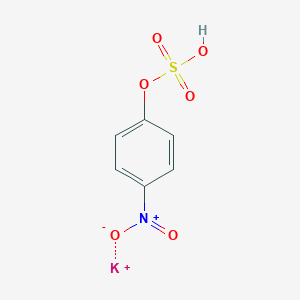
Potassium 4-nitrophenyl sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 4-nitrophenyl sulfate is an inorganic compound with the chemical formula C6H4KNO6S. It is a white crystalline solid that is relatively stable at room temperature. This compound is known for its use as a chromogenic substrate in various biochemical assays, particularly for measuring arylsulfatase activity .
Mechanism of Action
Target of Action
Potassium 4-nitrophenyl sulfate primarily targets arylsulfatase , an enzyme that catalyzes the hydrolysis of sulfate esters . This enzyme plays a crucial role in the metabolism of sulfate compounds in the body.
Mode of Action
This compound acts as a substrate for arylsulfatase . The enzyme cleaves the sulfate group from the compound, resulting in the release of 4-nitrophenol . This interaction allows the enzyme’s activity to be measured based on the amount of 4-nitrophenol produced.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the sulfate metabolism pathway . By serving as a substrate for arylsulfatase, it participates in the breakdown of sulfate esters. The downstream effects of this process include the production of 4-nitrophenol, which can be further metabolized or excreted from the body.
Pharmacokinetics
Given its solubility in water , it is likely to be readily absorbed and distributed in the body The compound’s metabolism involves its breakdown by arylsulfatase, and the resulting 4-nitrophenol can be further metabolized or excreted
Result of Action
The action of this compound results in the production of 4-nitrophenol . This compound can be quantified colorimetrically, providing a measure of arylsulfatase activity . Therefore, this compound is often used in biochemical assays to measure the activity of this enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium 4-nitrophenyl sulfate can be synthesized by reacting potassium sulfate with 4-nitrophenol. The reaction typically occurs under low-temperature conditions to avoid side reactions. The general reaction is as follows:
4-nitrophenol+potassium sulfate→potassium 4-nitrophenyl sulfate
Industrial Production Methods: In industrial settings, the synthesis of this compound involves the careful control of reaction conditions to ensure high purity and yield. The reaction is usually carried out in a polar organic solvent such as ethanol or ether, which helps dissolve the reactants and facilitate the reaction .
Types of Reactions:
Reduction: this compound can undergo reduction reactions, particularly in the presence of nanostructured materials as catalysts.
Substitution: This compound can also participate in substitution reactions where the sulfate group is replaced by other functional groups.
Common Reagents and Conditions:
Reducing Agents: Common reducing agents include sodium borohydride and hydrogen gas in the presence of a catalyst.
Major Products:
Reduction Product: The major product of the reduction reaction is 4-aminophenyl sulfate.
Substitution Products: Depending on the substituent introduced, various substituted phenyl sulfates can be formed.
Scientific Research Applications
Potassium 4-nitrophenyl sulfate is widely used in scientific research due to its role as a chromogenic substrate. Some of its applications include:
Biochemistry: It is used to measure arylsulfatase activity in various biological samples.
Enzyme Assays: It serves as a substrate in enzyme assays to study the activity of sulfatases and other related enzymes.
Inhibition Studies: It is used to inhibit arylsulfatase activity in certain biochemical experiments.
Analytical Chemistry: It is employed in spectrophotometric assays to quantify enzyme activity based on colorimetric changes.
Comparison with Similar Compounds
- Potassium 4-nitrophenyl phosphate
- Potassium 4-nitrophenyl acetate
- Potassium 4-nitrophenyl carbonate
Comparison: Potassium 4-nitrophenyl sulfate is unique due to its sulfate ester bond, which makes it a specific substrate for sulfatase enzymes. In contrast, potassium 4-nitrophenyl phosphate, acetate, and carbonate have different ester bonds, making them substrates for phosphatases, esterases, and carbonic anhydrases, respectively. This specificity allows for targeted studies of different enzyme activities and mechanisms .
Properties
CAS No. |
6217-68-1 |
|---|---|
Molecular Formula |
C6H5KNO6S |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
potassium;(4-nitrophenyl) sulfate |
InChI |
InChI=1S/C6H5NO6S.K/c8-7(9)5-1-3-6(4-2-5)13-14(10,11)12;/h1-4H,(H,10,11,12); |
InChI Key |
WXDJXGAGFWEHIC-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)[O-].[K+] |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OS(=O)(=O)O.[K] |
| 6217-68-1 | |
Related CAS |
1080-04-2 (Parent) |
Synonyms |
p-Nitrophenyl Sulfate Potassium Salt; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Potassium 4-nitrophenyl sulfate in studying enzyme activity?
A1: this compound (pNPS) serves as a model substrate for investigating the activity of arylsulfatase enzymes []. These enzymes play a crucial role in the breakdown of organic sulfur compounds, releasing inorganic sulfate. pNPS's structure allows for easy monitoring of the enzymatic reaction. When arylsulfatase cleaves the sulfate group from pNPS, it releases p-nitrophenol, a yellow-colored compound. This color change allows researchers to easily quantify the enzyme's activity. []
Q2: What are the optimal conditions for arylsulfatase activity when using this compound as a substrate?
A2: Research indicates that the arylsulfatase enzyme (EC 3.1.6.1) from Aerobacter aerogenes exhibits optimal activity under specific conditions when using pNPS as a substrate []:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


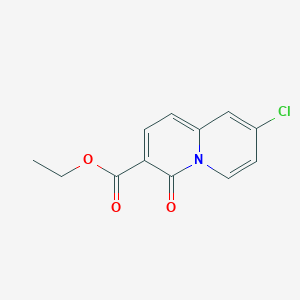
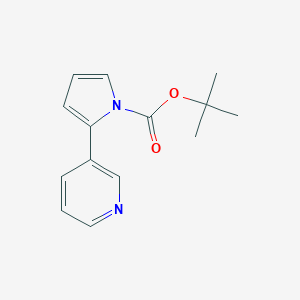

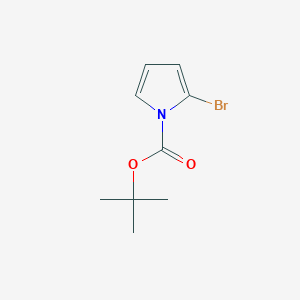

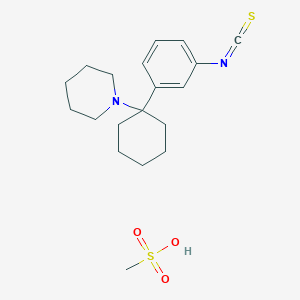
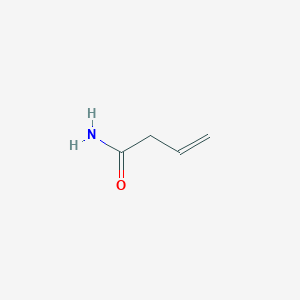
![2-acetamido-2-[2-(1H-indol-3-yl)ethyl]propanedioic Acid](/img/structure/B15751.png)
